Methyl 5-methyl-3-oxoheptanoate

Catalog No.
S7983524
CAS No.
855899-21-7
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-methyl-3-oxoheptanoate

CAS Number

855899-21-7

Product Name

Methyl 5-methyl-3-oxoheptanoate

IUPAC Name

methyl 5-methyl-3-oxoheptanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-4-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

UEVHBWUXMMVBMV-UHFFFAOYSA-N

SMILES

CCC(C)CC(=O)CC(=O)OC

Canonical SMILES

CCC(C)CC(=O)CC(=O)OC

  • Oxidation: This compound can be oxidized to produce 5-oxoheptanoic acid.
  • Reduction: The keto group can undergo reduction to yield methyl 5-hydroxyheptanoate.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride can facilitate the reduction process.
  • Substitution: Nucleophiles such as amines or alcohols are employed in the presence of acid or base catalysts .

Research indicates that methyl 5-methyl-3-oxoheptanoate may possess biological activity, particularly as a building block for synthesizing biologically active compounds. Its derivatives have been explored for potential applications in drug development, highlighting its significance in medicinal chemistry. Additionally, it may be involved in enzyme-catalyzed reactions, further emphasizing its relevance in biological studies .

Methyl 5-methyl-3-oxoheptanoate can be synthesized through various methods:

  • Esterification: One common method involves esterifying 5-oxoheptanoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Oxidation of Methyl 5-hydroxyheptanoate: This method employs oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to avoid over-oxidation, yielding high-purity products.

In industrial settings, optimized conditions and advanced purification techniques are utilized to enhance yield and reduce costs during production .

Methyl 5-methyl-3-oxoheptanoate finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is used in studies involving enzyme-catalyzed reactions and the synthesis of active pharmaceutical ingredients.
  • Industrial Uses: It is also applied in producing fragrances, flavors, and other fine chemicals .

Methyl 5-methyl-3-oxoheptanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-methyl-3-oxopentanoate42558-54-30.96
Methyl 4,4-dimethyl-3-oxopentanoate55107-14-70.93
Methyl 2-Oxo-1-cycloheptanecarboxylate52784-32-40.93
Methyl 3-cyclopropyl-3-oxopropanoate32249-35-70.93
Methyl 3-Oxoheptanoate39815-78-60.93

Uniqueness

Methyl 5-methyl-3-oxoheptanoate is unique due to its specific structural configuration that allows it to participate effectively in various

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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